
S(+)-MDO-NPA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(+)-MDO-NPA HCl is an orally active inhibitor of dopamine, selective for rat limbic system.
Applications De Recherche Scientifique
1. Neuropharmacology and Dopamine Receptor Interaction
S(+)-MDO-NPA HCl has been investigated for its interaction with dopamine receptors, particularly in the limbic system of the brain. In a study by Campbell et al. (1987), S(+)-MDO-NPA was found to inhibit behavioral arousal induced by dopamine in the rat nucleus accumbens, suggesting selective antagonism of dopamine receptors in the limbic forebrain. This compound was also noted to be orally active and longer-acting than its analogues (Campbell et al., 1987).
2. Metabolic Studies
Research on the metabolism of S(+)-MDO-NPA HCl has been conducted. Binger (1990) described a liquid chromatographic method for determining 10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA) and its metabolites in cultures, providing insights into its biotransformation (Binger, 1990).
3. Behavioral Effects
Another study by Campbell et al. (1982) explored the behavioral effects of S(+)-MDO-NPA, finding it to be a long-acting, orally effective prodrug with agonistic and antagonistic interactions with central dopamine-mediated systems (Campbell et al., 1982).
Propriétés
Numéro CAS |
113678-73-2 |
|---|---|
Nom du produit |
S(+)-MDO-NPA HCl |
Formule moléculaire |
C20H22ClNO2 |
Poids moléculaire |
343.851 |
Nom IUPAC |
S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1 |
Clé InChI |
UKUPWPFLDMXNBA-NTISSMGPSA-N |
SMILES |
[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
S(+)-MDO-NPA HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




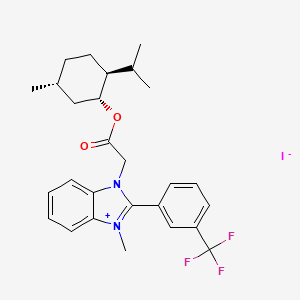
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)
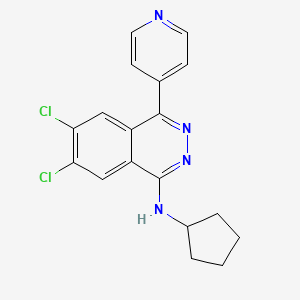
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
![2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile](/img/structure/B610817.png)
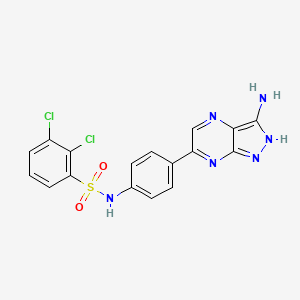
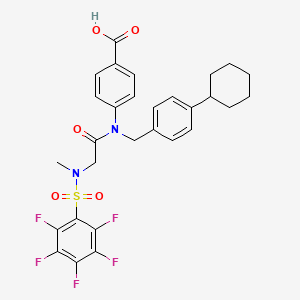
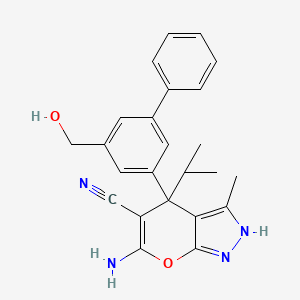
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)